Enantiomeric Differentiation: Specific Optical Rotation of (S)-Boc-3-amino-4,4,4-trifluoro-butyric acid vs. R-Enantiomer
The (S)-enantiomer (CAS 1310680-43-3) exhibits a specific optical rotation of +11 ± 2° (c=1, MeOH) . In contrast, the (R)-enantiomer (CAS 1310680-29-5) rotates at -12 ± 2° (c=1, MeOH) . This near-equal and opposite rotation confirms enantiomeric purity and allows for unambiguous identification and quality control.
| Evidence Dimension | Specific Optical Rotation ([α]D20, c=1, MeOH) |
|---|---|
| Target Compound Data | +11 ± 2° |
| Comparator Or Baseline | (R)-Boc-3-amino-4,4,4-trifluoro-butyric acid: -12 ± 2° |
| Quantified Difference | Approximately 23° difference in rotation direction and magnitude |
| Conditions | Methanol solution, 20°C, sodium D-line |
Why This Matters
Optical rotation serves as a critical identity and purity check; procurement of the correct enantiomer is essential for maintaining stereochemical integrity in asymmetric syntheses.
